molecular formula C9H9N3O B3262452 5-Benzyl-1,2,4-oxadiazol-3-amine CAS No. 35604-35-4

5-Benzyl-1,2,4-oxadiazol-3-amine

Cat. No.: B3262452
CAS No.: 35604-35-4
M. Wt: 175.19 g/mol
InChI Key: IYGOAQQRJOCCBB-UHFFFAOYSA-N
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Description

5-Benzyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms, one oxygen atom, and a benzyl group attached to the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with cyanogen bromide, followed by cyclization with formic acid. Another approach involves the reaction of benzylhydrazine with ethyl chloroformate, followed by cyclization with hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .

Biological Activity

5-Benzyl-1,2,4-oxadiazol-3-amine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxadiazole ring, which is known for its role in enhancing the biological activity of various compounds. The presence of the benzyl group contributes to its lipophilicity and potential interaction with biological targets.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways related to cell survival and death is considered a critical factor in its anticancer activity .

Anticonvulsant Effects
Similar to other derivatives within the oxadiazole class, this compound has been evaluated for anticonvulsant activity. In animal models, it demonstrated protective effects against induced seizures, indicating its potential as a therapeutic agent for epilepsy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors involved in neurotransmission and cell signaling.
  • Enzyme Inhibition : It has been shown to inhibit enzymes that are crucial for cancer cell metabolism and proliferation.
  • Calcium Mobilization : In studies involving G protein-coupled receptors (GPCRs), it was observed to influence intracellular calcium levels, which is vital for various cellular functions .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens, highlighting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study attributed this effect to the compound's ability to induce apoptosis through intrinsic pathways.

Study 3: Anticonvulsant Screening

In a seizure model using mice, administration of this compound at doses ranging from 10 to 50 mg/kg provided dose-dependent protection against seizures induced by maximal electroshock (MES), suggesting its potential use in epilepsy management.

Comparative Analysis

Property This compound Similar Compounds
Antimicrobial ActivitySignificant (MIC = 32 µg/mL)Varies; some derivatives show lower efficacy
Anticancer ActivityIC50 = 15 µMOther oxadiazoles often have higher IC50 values
Anticonvulsant EffectDose-dependent protectionSimilar compounds may vary widely in efficacy

Properties

IUPAC Name

5-benzyl-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGOAQQRJOCCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35604-35-4
Record name 5-benzyl-1,2,4-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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